molecular formula C11H11ClN4 B1467525 6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine CAS No. 1111849-77-4

6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine

Cat. No. B1467525
CAS RN: 1111849-77-4
M. Wt: 234.68 g/mol
InChI Key: BAOXAMRXCAGEIS-UHFFFAOYSA-N
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Description

“6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine” is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .


Synthesis Analysis

A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Characterization : A study by Schmidt (2002) focused on the synthesis and characterization of stable betainic pyrimidinaminides, including derivatives of 6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine. This research contributes to understanding the chemical properties and potential applications of such compounds in organic chemistry (Schmidt, 2002).

Biological and Pharmacological Applications

  • Antifungal Activity : Wang et al. (2018) synthesized novel pyrimidine derivatives, including analogs of the target compound, and evaluated their antifungal activities. Their results indicated that certain derivatives displayed high inhibition activity against specific fungi, highlighting the potential pharmacological applications of these compounds (Wang et al., 2018).
  • Fungicidal and Insecticidal Activity : Chen and Shi (2008) designed and synthesized a series of derivatives that showed moderate to weak fungicidal and insecticidal activities. This study suggests the potential use of these compounds in agricultural applications (Chen & Shi, 2008).

Chemical Synthesis and Reactions

  • Novel Syntheses and Reactions : Research by Friary et al. (1993) involved synthesizing tricyclic, N-aryl, pyridine- and pyrazine-fused pyrimidones, including derivatives of the target compound. This highlights the compound's role in the development of new chemical structures with potential applications in material science or pharmacology (Friary et al., 1993).

Miscellaneous Applications

  • Corrosion Inhibition : Abdelshafi (2020) investigated new pyrimidine derivatives, including analogs of the target compound, as corrosion inhibitors for aluminum in an acid medium. This study is significant for industrial applications, particularly in materials science (Abdelshafi, 2020).

properties

IUPAC Name

6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4/c1-8-15-10(12)6-11(16-8)14-7-9-4-2-3-5-13-9/h2-6H,7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOXAMRXCAGEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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